molecular formula C19H23N3O B5309092 N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B5309092
M. Wt: 309.4 g/mol
InChI Key: PQNKIQDZCDFQJA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems, which are involved in the regulation of mood and behavior. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to increase levels of serotonin and dopamine in the brain, which are associated with improved mood and decreased anxiety and depression. In cancer research, it has been shown to induce apoptosis and inhibit angiogenesis, which are associated with decreased tumor growth. In infectious diseases, it has been shown to inhibit the replication of viruses and bacteria, which are associated with decreased infection rates.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a significant body of literature available on its properties and potential therapeutic applications. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in various fields, such as neuroscience, cancer research, and infectious diseases. Another direction is to explore its mechanism of action and potential side effects, which could help to optimize its use in clinical settings. Additionally, further research could be conducted on its potential toxicity and safety profile, which could help to inform regulatory decisions regarding its use. Overall, N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide involves the reaction of 4-phenylpiperazine with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, it has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. In cancer research, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In infectious diseases, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-8-9-17(14-16(15)2)20-19(23)22-12-10-21(11-13-22)18-6-4-3-5-7-18/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNKIQDZCDFQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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